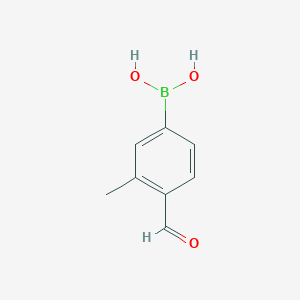

(4-Formyl-3-methylphenyl)boronic acid

Descripción general

Descripción

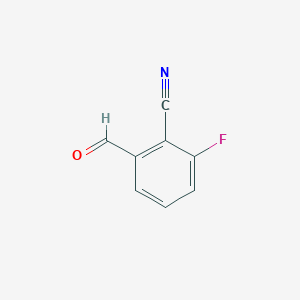

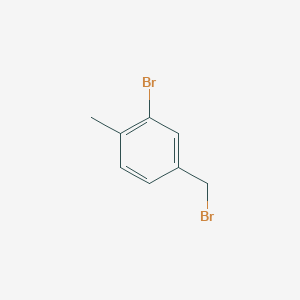

“(4-Formyl-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H9BO3 . It has a molecular weight of 163.97 g/mol . The compound is also known by other names such as 4-FORMYL-3-METHYLPHENYLBORONIC ACID and SCHEMBL143164 .

Synthesis Analysis

Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C8H9BO3/c1-6-4-8 (9 (11)12)3-2-7 (6)5-10/h2-5,11-12H,1H3 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³ . Its boiling point is 365.9±52.0 °C at 760 mmHg . The compound has a molar refractivity of 42.9±0.4 cm³ and a molar volume of 136.5±5.0 cm³ .Aplicaciones Científicas De Investigación

Applications in Drug Delivery Systems

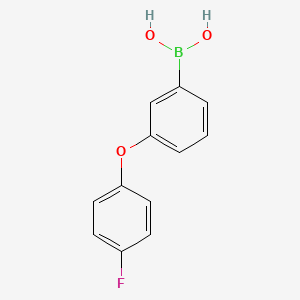

Boronic acids, including derivatives like (4-Formyl-3-methylphenyl)boronic acid, have shown promise in the development of glucose-responsive polymeric insulin delivery systems. Such systems utilize the interaction between boronic acids and diols, enabling the controlled release of insulin, potentially leading to self-regulated insulin delivery for diabetes treatment. For instance, conjugation of 4-formylphenylboronic acid with chitosan to formulate nanoparticles has been explored for sustained insulin release. These nanoparticles demonstrated sugar-concentration-dependent insulin release, attributed to the crosslink formation with boronic acid moieties, highlighting the potential for developing a glucose-responsive delivery system (N. Siddiqui et al., 2016).

Organic Synthesis

Sensor Development

Boronic acids are instrumental in creating sensors, particularly for detecting biologically relevant substances. They form reversible covalent bonds with cis-diols, a property exploited in designing fluorescent sensors for carbohydrates, dopamine, and other bioactive substances. This functionality has been harnessed to develop sensors with applications ranging from healthcare to environmental monitoring, demonstrating the critical role of boronic acids in sensor technology (S. Huang et al., 2012).

Biomedical Applications

Beyond sensor technology and organic synthesis, this compound derivatives are being investigated for various biomedical applications. These include the development of biomaterials for treating diseases like HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers offer new avenues for creating advanced biomaterials (J. Cambre & B. Sumerlin, 2011).

Safety and Hazards

Direcciones Futuras

The relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly, has been reinforced . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Mecanismo De Acción

Target of Action

The primary target of (4-Formyl-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, affecting the pathway that leads to the formation of carbon–carbon bonds . It is part of the organoboron reagents used in this process, which are known for their stability, ease of preparation, and environmental benignity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a melting point of 214-217 °C, a predicted boiling point of 400.8±55.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It is slightly soluble in dimethyl sulfoxide (DMSO) .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for carbon–carbon bond formation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a key role, can be catalyzed by ethers .

Propiedades

IUPAC Name |

(4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPHQYUDZPVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624996 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

398151-59-2 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)